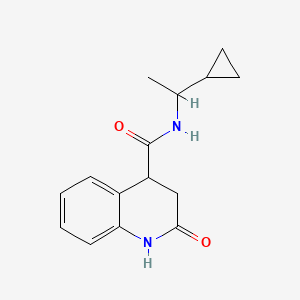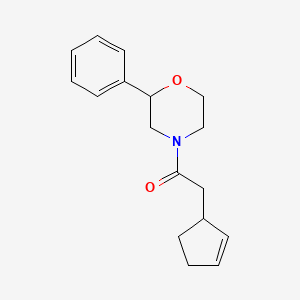
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as FK866 or APO866, is a small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in a wide range of cellular processes. Inhibition of NAMPT by FK866 leads to depletion of cellular NAD+ levels, resulting in decreased energy metabolism and triggering of cell death pathways. FK866 has shown promise as a potential anticancer agent and has been the subject of extensive scientific research.
Wirkmechanismus
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide inhibits NAMPT, an enzyme that catalyzes the rate-limiting step in the biosynthesis of NAD+. NAD+ is an essential cofactor involved in a wide range of cellular processes, including energy metabolism, DNA repair, and cell signaling. Inhibition of NAMPT by 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide leads to depletion of cellular NAD+ levels, resulting in decreased energy metabolism and triggering of cell death pathways. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced NAD+ depletion has been shown to selectively target cancer cells, which are more reliant on NAD+ biosynthesis than normal cells.
Biochemical and Physiological Effects:
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced NAD+ depletion has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis, inhibit tumor growth and metastasis, and sensitize cancer cells to other anticancer treatments. In addition, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit inflammation and autoimmune responses by suppressing the activity of immune cells. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages as a research tool, including its potent and selective inhibition of NAMPT, its ability to induce cell death in cancer cells, and its potential use in other diseases. However, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also has limitations, such as its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, including the development of more potent and selective NAMPT inhibitors, the investigation of 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other anticancer treatments, and the exploration of 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in other diseases beyond cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced cell death and to identify biomarkers that can predict response to 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide treatment.
Synthesemethoden
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multi-step process involving the condensation of 2-chloro-3-formylquinoline with N,N-dimethylformamide dimethyl acetal, followed by reduction and cyclization steps. The final product is obtained through purification and crystallization steps.
Wissenschaftliche Forschungsanwendungen
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anticancer activity against a wide range of tumor types. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to other anticancer treatments. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been investigated for its potential use in other diseases, such as inflammatory and autoimmune disorders.
Eigenschaften
IUPAC Name |
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-15(2)12(17)9-6-11(16)14-10-5-7(13)3-4-8(9)10/h3-5,9H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCUTKJYWNIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)NC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


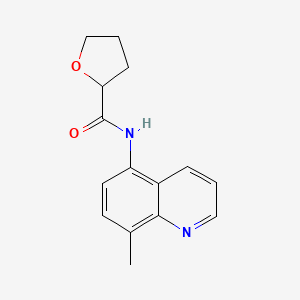
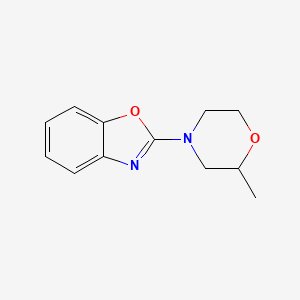
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)



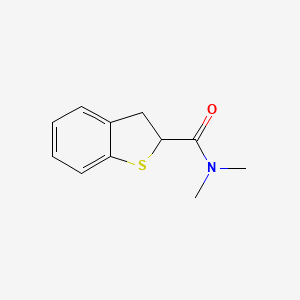

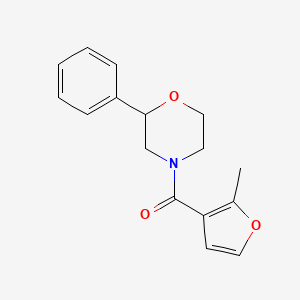
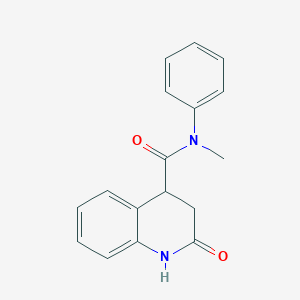
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
